![molecular formula C13H9BrN2O2 B3059632 4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline CAS No. 10480-19-0](/img/structure/B3059632.png)
4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline
Overview
Description
“4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline” is a compound that has been investigated for its photo-reactivity . The presence of a strong electron-withdrawing nitro group inhibits the photo-reactivity of the compound . The molecular structure and functional groups have a significant influence on chromophoric compounds .
Synthesis Analysis
The synthesis of similar compounds often involves protection of the aniline nitrogen, using mild conditions and eco-friendly solvents . This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently . Additionally, it acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications .Molecular Structure Analysis
The molecular structure of “4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline” is influenced by its functional groups . The presence of a nitro group in the molecular system results in photo-inhibition .Chemical Reactions Analysis
The Schiff base compound “4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline” exhibits properties such as electric dipole moment, polarizability, and first hyperpolarizability . These properties make it a good candidate as a nonlinear optical material .Physical And Chemical Properties Analysis
The empirical formula of “4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline” is C13H9BrN2O2, and its molecular weight is 305.13 .Scientific Research Applications
Preparation of 4-Aminophenylboronic Acid Pinacol Ester
This compound plays a crucial role in the preparation of 4-aminophenylboronic acid pinacol ester . The process involves a two-step procedure where boron trifluoride etherate activates the reaction of 4-bromoaniline with diphenyl ketone . This compound is important due to its versatile applications in a wide variety of biologically active compounds .
Synthesis of Piperazine-Substituted S-Triazine Derivatives
4-Aminophenylboronic acid pinacol ester, which can be prepared from 4-bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline, is used in the synthesis of piperazine-substituted s-triazine derivatives . These derivatives exhibit various types of biological properties, such as anti-HIV, antituberculosis, anticancer, antimycobacterial, etc .
Fluorescent Sensors for Heavy and Soft Metal Ions
The compound has also been successfully applied in the synthesis of fluorescent sensors for heavy and soft metal ions such as mercury .
Crystallographic Studies
The compound has been used in crystallographic studies . The crystal structure of the compound provides valuable information about its atomic coordinates and displacement parameters .
Preparation of Dichloridoruthenium(II)
The compound is used in the preparation of trans-bis{4-bromo-N-[(pyridin-2-yl)methylidene]aniline-κ2N,N′}dichloridoruthenium(II) . This compound has potential applications in various fields of chemistry .
Halogen-Magnesium Exchange
The compound is involved in the halogen-magnesium exchange process . This process is facilitated by a lithium ate complex, lithium trialkylmagnesiate (i-Bu(n-Bu) 2 MgLi), under noncryogenic conditions .
Safety and Hazards
properties
IUPAC Name |
N-(4-bromophenyl)-1-(4-nitrophenyl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(8-2-10)16(17)18/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWKPZJJOUWIBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339252 | |
Record name | 4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline | |
CAS RN |
10480-19-0 | |
Record name | 4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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